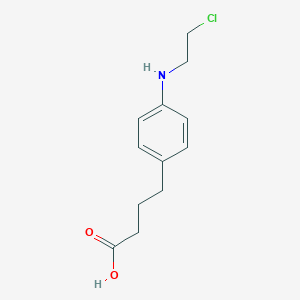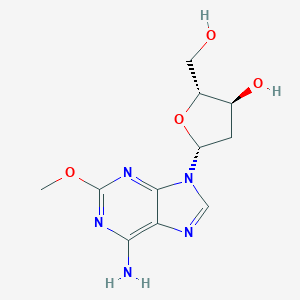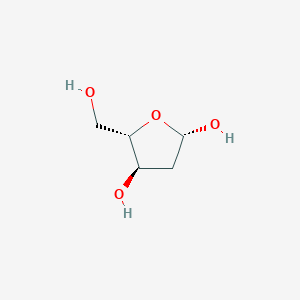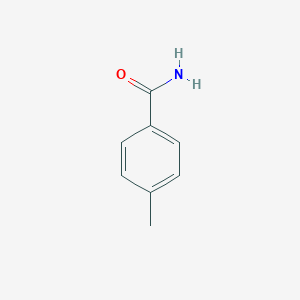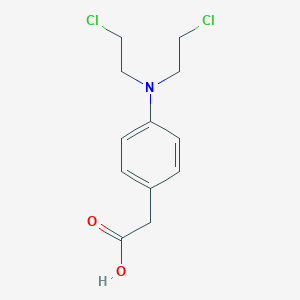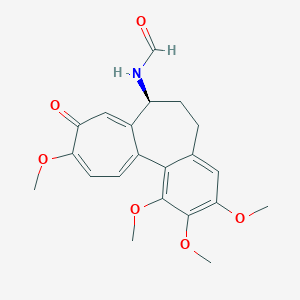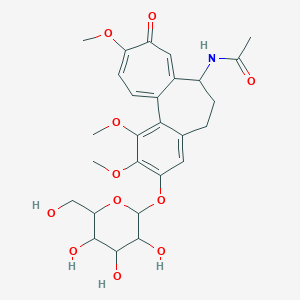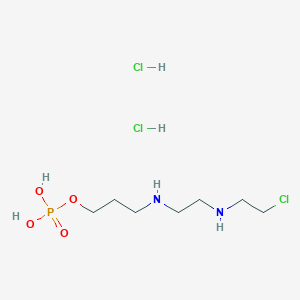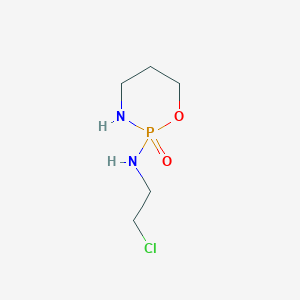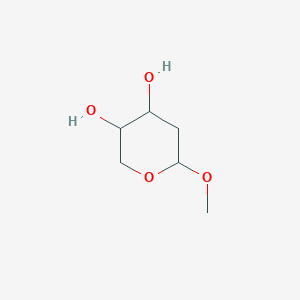
beta-D-erythro-Pentopyranoside, methyl 2-deoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-erythro-Pentopyranoside, methyl 2-deoxy- is a chemical compound with the molecular formula C22H24O6 . It is also known as an impurity of Decitabine, which is a nucleic acid synthesis inhibitor used for the treatment of myelodysplastic syndromes and acute myeloid leukemia (AML) .
Molecular Structure Analysis
The molecular structure of Beta-D-erythro-Pentopyranoside, methyl 2-deoxy- is characterized by the molecular formula C22H24O6 . It has a molecular weight of 384.42 . The stereochemistry is absolute, with 3 defined stereocenters .Physical And Chemical Properties Analysis
The physical and chemical properties of Beta-D-erythro-Pentopyranoside, methyl 2-deoxy- include a molecular weight of 148.16 g/mol . It has a boiling point of 112°C at 0.02 Torr and a melting point of 95°C . Its density is 1.24±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Beta-D-erythro-Pentopyranoside, methyl 2-deoxy- is a chemical compound with potential applications in various scientific research fields. While specific studies directly focusing on this compound are limited, insights can be drawn from research on structurally related compounds and their biological activities.
Applications in Antiviral and Anticancer Research
Research on structurally related compounds such as 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU) has highlighted potential applications in antiviral and anticancer therapies. FMAU, developed initially as an antiviral drug, demonstrated neurotoxicity at pharmacological doses but has been repurposed as a tracer for PET imaging in cancer detection due to its binding to thymidine kinase, which is upregulated in cancer cells (Alauddin, 2018).
Role in Oxidative Stress and Antioxidant Defense
Compounds like hyperoside, structurally related to beta-D-erythro-Pentopyranosides, have been studied for their antioxidant properties. Hyperoside exhibits a wide range of biological activities, including hepatoprotective, antiviral, and anti-inflammatory effects, mainly by enhancing antioxidant responses (Jang, 2022). This suggests that beta-D-erythro-Pentopyranoside, methyl 2-deoxy-, could also have potential applications in mitigating oxidative stress-related diseases.
Potential in Metabolic Research
The study of erythritol metabolism has provided insights into its role as a biomarker for cardiometabolic disease risk, highlighting the potential of sugar alcohols and related compounds in metabolic research. Elevated serum erythritol predicts future central adiposity gain and type 2 diabetes mellitus, indicating the relevance of these compounds in studying metabolic dysfunctions (Ortiz & Field, 2020).
Implications for Liver Health
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor playing a crucial role in cellular defense against oxidative stress, particularly in the liver. Studies suggest that activation of Nrf2 can protect hepatic cells from oxidative damage, indicating that compounds influencing Nrf2 activity, potentially including beta-D-erythro-Pentopyranoside, methyl 2-deoxy-, could have therapeutic applications in chronic liver diseases (Tang et al., 2014).
Zukünftige Richtungen
The future directions of research and applications involving Beta-D-erythro-Pentopyranoside, methyl 2-deoxy- are not specified in the available resources. Given its relation to Decitabine, it might be of interest in the field of medical research, particularly in the study of myelodysplastic syndromes and acute myeloid leukemia .
Eigenschaften
IUPAC Name |
6-methoxyoxane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-9-6-2-4(7)5(8)3-10-6/h4-8H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLGOSOYSUHPCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(CO1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938849 |
Source


|
| Record name | Methyl 2-deoxypentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-erythro-Pentopyranoside, methyl 2-deoxy- | |
CAS RN |
17676-20-9 |
Source


|
| Record name | NSC90994 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-deoxypentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

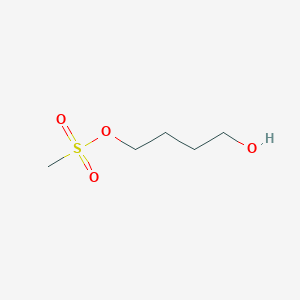
![(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193278.png)
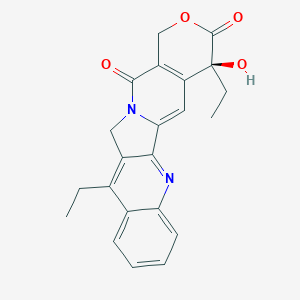
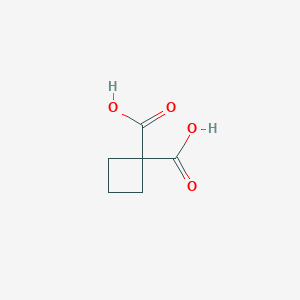
![4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B193285.png)
